Golotimod

Catalog No.
S548752
CAS No.
229305-39-9
M.F
C16H19N3O5
M. Wt
333.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Golotimod

CAS Number

229305-39-9

Product Name

Golotimod

IUPAC Name

(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

InChI

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13+/m1/s1

InChI Key

CATMPQFFVNKDEY-YPMHNXCESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

gamma-D-glutamyl-L-tryptophan, golotimod, SCV-07

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N

The exact mass of the compound Golotimod is 333.13247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Golotimod (SCV-07, CAS 229305-39-9) is a highly specialized, synthetic dipeptide characterized by a unique gamma-D-glutamyl-L-tryptophan linkage. It is primarily procured as a potent immunomodulatory agent and STAT3 inhibitor for advanced preclinical research. Unlike many lipophilic peptide therapeutics, Golotimod exhibits exceptional aqueous solubility (up to 100 mg/mL) and oral bioavailability . Its specific stereochemistry and gamma-linkage make it a critical benchmark compound for studies requiring targeted Th1 immune response stimulation, macrophage activation, and resistance to standard proteolytic degradation [1].

Procuring generic L-glutamyl-L-tryptophan, alpha-linked peptide analogs, or crude mixtures of D-glutamine and L-tryptophan is a critical failure point for specialized immunomodulatory assays. Standard alpha-linked L-peptides are rapidly hydrolyzed by gastrointestinal and serum peptidases, resulting in half-lives of minutes and negligible oral bioavailability [1]. In contrast, the specific gamma-D-glutamyl linkage in Golotimod provides profound steric hindrance and enzymatic resistance, ensuring the intact molecule reaches target immune cells [2]. Furthermore, unlinked amino acid mixtures completely fail to bind the necessary receptors or inhibit STAT3 signaling, meaning the covalently linked, stereospecific dipeptide is strictly required for reproducible pharmacodynamic responses [3].

Proteolytic Stability and In Vivo Half-Life

The structural design of Golotimod incorporates a gamma-D-glutamyl linkage, which fundamentally alters its susceptibility to enzymatic cleavage compared to standard peptides. While generic alpha-linked L-L dipeptides undergo rapid hydrolysis by gastrointestinal proteases (often degrading within 30 minutes in vivo), Golotimod exhibits extreme resistance to these enzymes, maintaining structural integrity for extended periods [1]. This resistance underpins its oral bioavailability and sustained immunomodulatory effect.

Evidence DimensionResistance to gastrointestinal peptidases
Target Compound DataNear-complete resistance to standard peptidases
Comparator Or BaselineStandard alpha-linked L-L dipeptides (<30 min half-life)
Quantified DifferenceExtended systemic half-life and oral bioavailability vs rapid degradation
ConditionsIn vivo / simulated gastrointestinal fluid models

Buyers must select the gamma-D-linked isomer to ensure the compound survives oral administration and systemic circulation in preclinical models without requiring complex protective formulations.

Aqueous Solubility and Formulation Compatibility

A major bottleneck in peptide and small-molecule procurement is poor solubility, often necessitating DMSO or complex excipients that can confound cellular assays. Golotimod demonstrates exceptional aqueous solubility, dissolving at concentrations up to 100 mg/mL (approximately 300 mM) in pure water . This is a massive advantage over conventional, highly lipophilic STAT3 inhibitors, which typically require organic solvents and exhibit poor aqueous behavior.

Evidence DimensionAqueous solubility at neutral pH
Target Compound Data100 mg/mL (299.99 mM) in H2O
Comparator Or BaselineTypical small-molecule STAT3 inhibitors (e.g., Stattic) (<1 mg/mL, requiring DMSO)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsStandard laboratory handling at ambient temperature

High water solubility drastically simplifies formulation workflows, allowing for solvent-free dosing in sensitive in vivo and in vitro immune models.

Target-Specific STAT3 Inhibition and Cytokine Upregulation

The biological value of Golotimod relies entirely on its specific sequence and linkage. When compared to unlinked precursor mixtures (D-glutamine and L-tryptophan), only the intact Golotimod dipeptide successfully inhibits STAT3 signaling and stimulates T-helper 1 (Th1) cells to produce interferon-gamma (IFN-gamma) and interleukin-2 (IL-2) [1]. The crude mixture fails to trigger this targeted pathway, confirming that the intact molecule is the active pharmacophore.

Evidence DimensionSTAT3 inhibition and Th1 cytokine induction
Target Compound DataSignificant STAT3 inhibition and IFN-gamma release
Comparator Or BaselineUnlinked D-glutamine + L-tryptophan mixture (negligible activity)
Quantified DifferenceExclusive pathway activation by the intact dipeptide
ConditionsIn vitro macrophage and T-cell proliferation assays

Demonstrates that cost-saving attempts to use precursor amino acid mixtures will fail, making the procurement of the purified, intact dipeptide mandatory for pathway-specific research.

Stereochemical Purity via Enzymatic Synthesis

The procurement of Golotimod benefits from advanced enzymatic synthesis routes (e.g., utilizing bacterial gamma-glutamyltranspeptidase), which yield exceptionally high stereochemical purity (>99%) [1]. In contrast, traditional multi-step chemical peptide synthesis often struggles with racemization and requires toxic coupling reagents, leading to variable batch purity and trace contaminants that can trigger off-target immune responses.

Evidence DimensionStereochemical purity and batch consistency
Target Compound Data>99% stereopurity with zero toxic coupling reagents
Comparator Or BaselineTraditional chemically synthesized dipeptides (variable purity, trace contaminants)
Quantified DifferenceElimination of racemization and chemical impurities
ConditionsIndustrial and laboratory-scale synthesis

High-purity enzymatically derived material ensures reproducible results in highly sensitive immunological assays where trace chemical contaminants could cause false-positive immune activation.

Orally Bioavailable Peptide Formulation Benchmarking

Due to its gamma-D-glutamyl linkage, Golotimod serves as an ideal positive control and benchmark material for researchers developing orally stable peptide therapeutics. Its resistance to gastrointestinal peptidases allows formulators to validate novel oral delivery systems against a known, highly stable standard [1].

Targeted STAT3 Inhibition in Immunomodulation Models

Golotimod's high aqueous solubility (100 mg/mL) and specific STAT3 inhibitory profile make it the preferred choice for in vivo models of infectious disease and oncology. It allows researchers to achieve potent Th1 immune stimulation and macrophage activation without the confounding toxicities associated with DMSO-solubilized small-molecule inhibitors.

Standardized Cytokine Release Assays

As a highly pure, enzymatically synthesized dipeptide, Golotimod is utilized as a reliable positive control in in vitro assays measuring interferon-gamma (IFN-gamma) and interleukin-2 (IL-2) production. Its batch-to-batch consistency ensures reproducible baseline metrics for T-cell and macrophage activation studies [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

333.13247072 Da

Monoisotopic Mass

333.13247072 Da

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

637C487Y09

Drug Indication

Investigated for use/treatment in hepatitis (viral, C), infectious and parasitic disease (unspecified), and tuberculosis.

Pharmacology

SCV-07 (g -D-glutamyl-L-tryptophan) is a novel synthetic dipeptide that acts broadly on the Toll-like receptor pathway. It has been shown to stimulate T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses, and enhance IL-2 and INF-g production.
Golotimod is an orally bioavailable synthetic peptide containing the amino acids D-glutamine and L-tryptophan connected by a gamma-glutamyl linkage with potential immunostimulating, antimicrobial and antineoplastic activities. Although the exact mechanism of action is unknown, golotimod appears to inhibit the expression of STAT-3, reversing immunosuppression and stimulating an anti-tumor immune response. This agent may stimulate the production of T-lymphocytes, in particular the helper T (Th1) cells, activate macrophages, and increase levels of interleukin 2 and interferon gamma. STAT-3, a transcription factor upregulated in many cancer cell types, is involved in tumor cell growth and survival and immunosuppression.

Mechanism of Action

SCV-07 (g -D-glutamyl-L-tryptophan) has broad effects on the Toll-like receptor (TLR) pathway.

Other CAS

229305-39-9

Wikipedia

Golotimod

Dates

Last modified: 08-15-2023
1: Alterovitz G, Tuthill C, Rios I, Modelska K, Sonis S. Personalized medicine for mucositis: Bayesian networks identify unique gene clusters which predict the response to gamma-D-glutamyl-L-tryptophan (SCV-07) for the attenuation of chemoradiation-induced oral mucositis. Oral Oncol. 2011 Oct;47(10):951-5. doi: 10.1016/j.oraloncology.2011.07.006. Epub 2011 Aug 6. PubMed PMID: 21824803.
2: Watkins B, Pouliot K, Fey E, Tuthill C, Sonis S. Attenuation of radiation- and chemoradiation-induced mucositis using gamma-D-glutamyl-L-tryptophan (SCV-07). Oral Dis. 2010 Oct;16(7):655-60. doi: 10.1111/j.1601-0825.2010.01671.x. PubMed PMID: 20412446.
3: Rose WA 2nd, Tuthill C, Pyles RB. An immunomodulating dipeptide, SCV-07, is a potential therapeutic for recurrent genital herpes simplex virus type 2 (HSV-2). Int J Antimicrob Agents. 2008 Sep;32(3):262-6. doi: 10.1016/j.ijantimicag.2008.04.010. Epub 2008 Jul 10. PubMed PMID: 18619817.
4: Aspinall RJ, Pockros PJ. SCV-07 (SciClone Pharmaceuticals/Verta). Curr Opin Investig Drugs. 2006 Feb;7(2):180-5. Review. PubMed PMID: 16499289.
5: Suzuki H, Kato K, Kumagai H. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase. J Biotechnol. 2004 Aug 5;111(3):291-5. PubMed PMID: 15246665.
6: Simbirtsev A, Kolobov A, Zabolotnych N, Pigareva N, Konusova V, Kotov A, Variouchina E, Bokovanov V, Vinogradova T, Vasilieva S, Tuthill C. Biological Activity of Peptide SCV-07 Against Murine Tuberculosis. Russ J Immunol. 2003 Apr;8(1):11-22. PubMed PMID: 12717550.

Explore Compound Types